Cas no 68208-24-2 (3-Amino-3-(4-methoxyphenyl)propan-1-ol)
3-Amino-3-(4-methoxyphenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-3-(4-methoxyphenyl)propan-1-ol
- [(1R)-3-hydroxy-1-(4-methoxyphenyl)propyl]azanium
- 3-Amino-3-(p-methoxyphenyl)-1-propanol
- 3-amino-3-(4-methoxyphenyl)-1-propanol
- 3-Amino-3-(4-methoxy-phenyl)-propan-1-ol
- DL-beta-(4-Methoxyphenyl)alaninol
- 3-(4-methoxyphenyl)-dl-beta-alaninol
- WHWMCHUIUINGOD-UHFFFAOYSA-N
- AA261
- 0512AC
- VZ26268
- AB10350
- SY018994
- AB0076692
- ST24041740
- SB45110
- CS-W002853
- DTXSID20369984
- A9099
- AKOS009156545
- FT-0772835
- EN300-70058
- FT-0694193
- SB44903
- 68208-24-2
- MFCD01863268
- FT-0630321
- SCHEMBL3384639
- AS-38047
- 3-amino-3-(p-methoxyphenyl)-1-propanol, AldrichCPR
- CHEMBL4565772
- DB-022211
- DB-016871
- DB-059568
-
- MDL: MFCD01863268
- Inchi: 1S/C10H15NO2/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3
- InChI Key: WHWMCHUIUINGOD-UHFFFAOYSA-N
- SMILES: OCCC(C1C=CC(=CC=1)OC)N
Computed Properties
- Exact Mass: 181.11000
- Monoisotopic Mass: 181.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.5
- Topological Polar Surface Area: 55.5
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.0918 (rough estimate)
- Melting Point: 82-86 °C
- Boiling Point: 334.2℃ at 760 mmHg
- Refractive Index: 1.5464 (estimate)
- PSA: 55.48000
- LogP: 1.77770
3-Amino-3-(4-methoxyphenyl)propan-1-ol Security Information
- Signal Word:Danger
- Hazard Statement: H318;H314
- Warning Statement: P301+P330+P331;P280;P305+P351+P338;P310
- Hazard Category Code: 34
- Safety Instruction: 45-36/37/39-26
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Hazardous Material Identification:
- Storage Condition:2-8 °C
3-Amino-3-(4-methoxyphenyl)propan-1-ol Customs Data
- HS CODE:2922509090
- Customs Data:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-Amino-3-(4-methoxyphenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 040365-1g |
DL-beta-(4-Methoxyphenyl)alaninol |
68208-24-2 | 97% | 1g |
£127.00 | 2022-03-01 | |
| Fluorochem | 040365-5g |
DL-beta-(4-Methoxyphenyl)alaninol |
68208-24-2 | 97% | 5g |
£379.00 | 2022-03-01 | |
| Fluorochem | 040365-25g |
DL-beta-(4-Methoxyphenyl)alaninol |
68208-24-2 | 97% | 25g |
£1379.00 | 2022-03-01 | |
| AstaTech | 63897-1/G |
3-(4-METHOXYPHENYL)-DL-BETA-ALANINOL |
68208-24-2 | 97% | 1g |
$162 | 2023-09-16 | |
| AstaTech | 63897-5/G |
3-(4-METHOXYPHENYL)-DL-BETA-ALANINOL |
68208-24-2 | 97% | 5g |
$487 | 2023-09-16 | |
| AstaTech | 63897-25/G |
3-(4-METHOXYPHENYL)-DL-BETA-ALANINOL |
68208-24-2 | 97% | 25/G |
$1225 | 2022-06-01 | |
| Alichem | A019119018-5g |
3-Amino-3-(4-methoxyphenyl)propan-1-ol |
68208-24-2 | 97% | 5g |
$539.28 | 2023-09-01 | |
| Alichem | A019119018-10g |
3-Amino-3-(4-methoxyphenyl)propan-1-ol |
68208-24-2 | 97% | 10g |
$631.38 | 2023-09-01 | |
| Alichem | A019119018-25g |
3-Amino-3-(4-methoxyphenyl)propan-1-ol |
68208-24-2 | 97% | 25g |
$1198.05 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y01515-250mg |
3-Amino-3-(4-methoxyphenyl)-1-propanol |
68208-24-2 | 95% | 250mg |
¥529.0 | 2023-09-05 |
3-Amino-3-(4-methoxyphenyl)propan-1-ol Suppliers
3-Amino-3-(4-methoxyphenyl)propan-1-ol Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 3-Amino-3-(4-methoxyphenyl)propan-1-ol
Recent Advances in the Study of 3-Amino-3-(4-methoxyphenyl)propan-1-ol (CAS: 68208-24-2) in Chemical Biology and Pharmaceutical Research
The compound 3-Amino-3-(4-methoxyphenyl)propan-1-ol (CAS: 68208-24-2) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This β-amino alcohol derivative, characterized by its methoxy-substituted aromatic ring and amino-alcohol functionality, serves as a versatile building block in medicinal chemistry and drug discovery. Recent studies have explored its role as a chiral intermediate in the synthesis of biologically active molecules, particularly in the development of central nervous system (CNS) therapeutics and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a precursor in the synthesis of novel serotonin receptor modulators. The researchers utilized the chiral center of 3-Amino-3-(4-methoxyphenyl)propan-1-ol to construct stereospecific analogs that showed promising selectivity for 5-HT2A receptors, with potential applications in treating neuropsychiatric disorders. The study reported a 78% yield in the key synthetic step involving this intermediate, highlighting its synthetic accessibility and stability under various reaction conditions.
In pharmaceutical formulation research, scientists have investigated the physicochemical properties of 68208-24-2, particularly its solubility profile and crystal structure. A recent X-ray crystallography study revealed that the compound forms stable hydrogen-bonded networks in its solid state, which has implications for its formulation stability and bioavailability. These findings were published in Crystal Growth & Design (2024), providing valuable insights for drug development teams working with this compound.
The compound's antimicrobial potential has also been explored in recent microbiological studies. Research published in Bioorganic & Medicinal Chemistry Letters (2023) demonstrated that derivatives synthesized from 3-Amino-3-(4-methoxyphenyl)propan-1-ol exhibited moderate to strong activity against Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The lead compound in this series showed a minimum inhibitory concentration (MIC) of 8 μg/mL against MRSA, suggesting its potential as a scaffold for developing new antibiotics.
From a metabolic perspective, recent in vitro studies using human liver microsomes have characterized the phase I metabolism of 68208-24-2. The research, conducted at the University of Michigan's Department of Pharmaceutical Sciences (2024), identified three primary metabolites and established the compound's relatively stable metabolic profile, with a half-life of approximately 3.2 hours in human liver microsome preparations. This metabolic stability data is crucial for further drug development efforts involving this chemical entity.
Current research directions include exploring the compound's potential in targeted drug delivery systems. A 2024 study in Advanced Drug Delivery Reviews proposed using 3-Amino-3-(4-methoxyphenyl)propan-1-ol as a linker molecule in antibody-drug conjugates (ADCs), taking advantage of its amino and hydroxyl functional groups for bioconjugation. Preliminary results showed successful conjugation to trastuzumab with a drug-to-antibody ratio (DAR) of 3.8, maintaining >90% antibody binding activity.
In conclusion, 3-Amino-3-(4-methoxyphenyl)propan-1-ol (68208-24-2) continues to emerge as a valuable chemical entity in pharmaceutical research, with recent studies highlighting its diverse applications from CNS drug development to antimicrobial agents and targeted therapeutics. The compound's synthetic versatility, coupled with its favorable physicochemical and metabolic properties, positions it as an important building block in modern drug discovery pipelines.
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